2-Bromo-4-chloro-1-methoxy-3-methyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-methoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Bromo-4-chloro-1-methoxy-3-methylbenzene .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or sodium methoxide in an alcohol solvent at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under pressure.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-4-chloro-1-methoxy-3-methylbenzene or 2-amino-4-chloro-1-methoxy-3-methylbenzene.
Oxidation: Formation of 2-bromo-4-chloro-1-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Scientific Research Applications
2-Bromo-4-chloro-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-methoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-methoxybenzene
- 2-Bromo-4-chloro-1-methylbenzene
- 2-Bromo-4-chloro-1-methoxy-3-ethylbenzene
Uniqueness
2-Bromo-4-chloro-1-methoxy-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
29237-11-4 |
---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.50 g/mol |
IUPAC Name |
3-bromo-1-chloro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChI Key |
JPUSSBZEYFBZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.